(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
178949-81-0
VCID:
VC0071889
InChI:
InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62)/t24-,25-,26-,27-,31-,32-,33-,34-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN
Molecular Formula:
C41H74N10O11S
Molecular Weight:
915.2 g/mol
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid
CAS No.: 178949-81-0
Main Products
VCID: VC0071889
Molecular Formula: C41H74N10O11S
Molecular Weight: 915.2 g/mol
CAS No. | 178949-81-0 |
---|---|
Product Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
Molecular Formula | C41H74N10O11S |
Molecular Weight | 915.2 g/mol |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62)/t24-,25-,26-,27-,31-,32-,33-,34-/m0/s1 |
Standard InChIKey | BTMBQGFLPKEANW-IYEOHQHLSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES | CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |
Canonical SMILES | CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |
Sequence | GLMVGGVVIA |
PubChem Compound | 9988345 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume